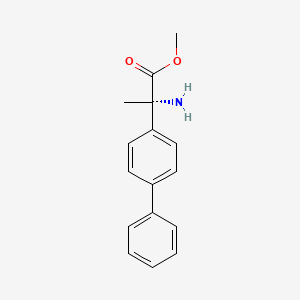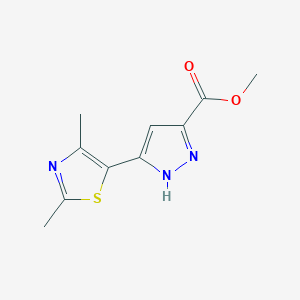
methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like methanol and ethanol are commonly used, and reaction conditions such as temperature and pressure are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, fungicides, and other chemical products.
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell targets, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with similar biological activities.
Benzothiazole: Contains a benzene ring fused to the thiazole ring, used in dyes and pharmaceuticals.
Oxazole: Similar structure but with an oxygen atom instead of sulfur, used in medicinal chemistry.
Uniqueness
Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of thiazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(13-12-7)10(14)15-3/h4H,1-3H3,(H,12,13) |
InChI Key |
HBRSOKDIRIEUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


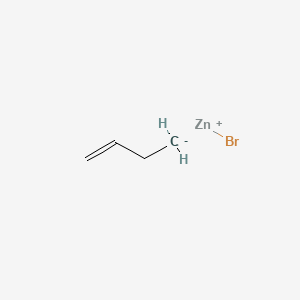
![[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14858731.png)
![(1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-](/img/structure/B14858747.png)
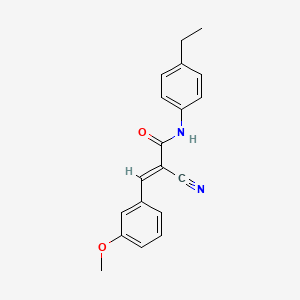
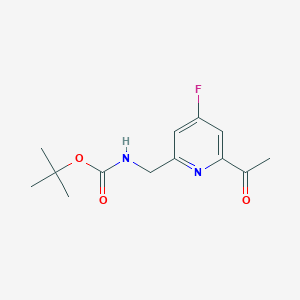

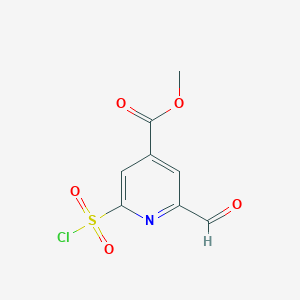

![(4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine](/img/structure/B14858784.png)
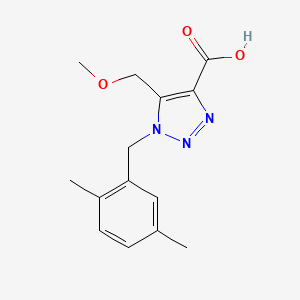
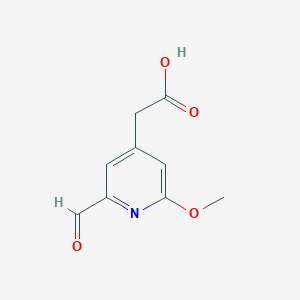
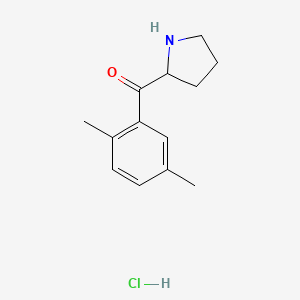
![[(1R,9R,10S,12R,13E,16S,18R)-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14858803.png)
